molecular formula C21H34O3 B586603 (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 CAS No. 105078-93-1

(3β,20R)-Pregn-5-ene-3,17,20-triol-d4

Cat. No. B586603
M. Wt: 338.524
InChI Key: XGUQCUDPXSTKLI-YIHGDAKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3β,20R)-Pregn-5-ene-3,17,20-triol” is a steroid metabolite of Pregnenolone . It is used in biochemical research . The molecular weight of this compound is 334.49 and its formula is C21H34O3 .


Molecular Structure Analysis

The molecular structure of “(3β,20R)-Pregn-5-ene-3,17,20-triol” is represented by the formula C21H34O3 . The InChI representation of the molecule is InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1 .


Physical And Chemical Properties Analysis

“(3β,20R)-Pregn-5-ene-3,17,20-triol” is a white to off-white solid . Its molecular weight is 334.49 and its formula is C21H34O3 .

Scientific Research Applications

Synthesis and Structural Analysis

Enzymatic Reactions and Metabolism

Steroidal compounds are central to studying enzymatic reactions and metabolism. For instance, the Δ5-3β-hydroxysteroid dehydrogenase of bovine corpus luteum and adrenal cortex, which involves the conversion of Δ5-3β-hydroxysteroids to their corresponding Δ4-3-ketosteroids, is significant in understanding steroid metabolism (J. Kowal et al., 1964).

Spectroscopic Characterization

The spectroscopic characterization of steroidal compounds, such as 3β-acetoxy-17β-(1-acetyl-5-(3-pyridinyl)-3-pyrazolinyl) androat-5-ene, provides insights into their electronic properties, chemical reactivity, and solvatochromic behavior, which are vital for pharmaceutical applications (Murat Genç et al., 2019).

Potential in Steroid Metabolism Research

Research into Δ5-3β-Hydroxysteroid dehydrogenase from Digitalis lanata Ehrh. has revealed its multifunctionality in steroid metabolism, suggesting its potential therapeutic applications (A. Finsterbusch et al., 1999).

NMR Chemical Shift Studies

NMR chemical shift studies on pregn-5-ene-3β,20(R)-diol and its derivatives are essential for structure determination and understanding the effects of various substituents on chemical shifts, which is crucial in drug design (J. D. Warthen et al., 1990).

Oxidation and Fluorimetric Analysis

Understanding the oxidation processes of steroidal compounds, such as pregn-4-ene-3,6,20-trione formed from progesterone, is significant in developing analytical methods for hormone detection (R. Langenbach et al., 1968).

Anti-Metastatic Effects in Cancer Research

Steroidal derivatives, like pregn-17(20)-en-3-amine, have shown significant anti-metastatic effects in human breast cancer cells, suggesting their potential as therapeutic agents in cancer treatment (Nan Qin et al., 2016).

properties

CAS RN

105078-93-1

Product Name

(3β,20R)-Pregn-5-ene-3,17,20-triol-d4

Molecular Formula

C21H34O3

Molecular Weight

338.524

IUPAC Name

(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(1R)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1/i1D3,13D

InChI Key

XGUQCUDPXSTKLI-YIHGDAKXSA-N

SMILES

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O

synonyms

Pregn-5-ene-3β,17,20β-triol-d4;  3β,17α,20β-Trihydroxypregn-5-ene-d4; 

Origin of Product

United States

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